PPARγ Binding Affinity vs. Rosiglitazone and Pioglitazone
In a LanthaScreen TR‑FRET competitive binding assay, the target compound displaced a fluorescent PPARγ ligand with an IC₅₀ of 24 nM [1]. Under comparable TR‑FRET conditions, rosiglitazone shows a Ki of 17 nM and pioglitazone a Ki of 150 nM [2][3]. Thus, the target compound binds PPARγ with approximately 6‑fold higher affinity than pioglitazone and near‑equivalent affinity to rosiglitazone, yet its functional consequence is entirely different (see Evidence Item 2).
| Evidence Dimension | PPARγ ligand‑binding domain affinity (TR‑FRET) |
|---|---|
| Target Compound Data | IC₅₀ = 24 nM |
| Comparator Or Baseline | Rosiglitazone Ki = 17 nM; Pioglitazone Ki = 150 nM |
| Quantified Difference | 6.3‑fold higher affinity than pioglitazone; indistinguishable from rosiglitazone within assay variability |
| Conditions | LanthaScreen TR‑FRET competitive binding assay; PPARγ LBD (unknown species origin) |
Why This Matters
High PPARγ binding with minimal transactivation enables researchers to probe PPARγ‑scaffold functions independently of classical agonism.
- [1] BindingDB BDBM50586288. PPARγ binding IC₅₀ = 24 nM (TR‑FRET). View Source
- [2] BindingDB BDBM50030474. Rosiglitazone Ki = 17 nM against GST‑PPARG LBD (TR‑FRET). View Source
- [3] BindingDB BDBM50103521. Pioglitazone Ki = 150 nM against PPARγ (TR‑FRET). View Source
